Cas no 1805482-78-3 (3-Amino-2,4-diiodopyridine)

3-Amino-2,4-diiodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2,4-diiodopyridine
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- Inchi: 1S/C5H4I2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
- InChI Key: BSMLFCHAWIVWGB-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1N)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99
- Topological Polar Surface Area: 38.9
- XLogP3: 1.5
3-Amino-2,4-diiodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015114-250mg |
3-Amino-2,4-diiodopyridine |
1805482-78-3 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029015114-1g |
3-Amino-2,4-diiodopyridine |
1805482-78-3 | 95% | 1g |
$2,923.95 | 2022-04-01 |
3-Amino-2,4-diiodopyridine Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 3-Amino-2,4-diiodopyridine
Research Brief on 3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3): Recent Advances and Applications in Chemical Biology and Medicine
3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique iodine substitution pattern, serves as a critical building block in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's structural features, including its electron-rich aromatic system and halogen atoms, make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-Amino-2,4-diiodopyridine in the synthesis of novel kinase inhibitors targeting cancer-related pathways. Researchers utilized this compound as a key intermediate to develop a series of pyridine-based inhibitors with improved pharmacokinetic properties. The study demonstrated that the iodine atoms in the 2 and 4 positions of the pyridine ring significantly enhanced the binding affinity of the inhibitors to their target kinases, leading to potent anti-proliferative effects in vitro and in vivo. These findings underscore the potential of 3-Amino-2,4-diiodopyridine as a scaffold for anticancer drug discovery.
In addition to its applications in oncology, 3-Amino-2,4-diiodopyridine has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported the synthesis and evaluation of a library of diiodopyridine derivatives, including 3-Amino-2,4-diiodopyridine, against multidrug-resistant bacterial strains. The study revealed that these compounds exhibited broad-spectrum antibacterial activity, with minimal cytotoxicity toward mammalian cells. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential enzymatic processes. These results suggest that 3-Amino-2,4-diiodopyridine could serve as a promising lead compound for the development of new antibiotics.
Another area of interest is the use of 3-Amino-2,4-diiodopyridine in chemical biology as a probe for studying protein-ligand interactions. A 2022 paper in ACS Chemical Biology described the incorporation of this compound into photoaffinity labeling probes to map the binding sites of target proteins. The iodine atoms facilitated the generation of reactive intermediates upon UV irradiation, enabling covalent cross-linking with proximal amino acid residues. This approach provided valuable insights into the molecular mechanisms of protein function and has potential applications in drug target identification and validation.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Amino-2,4-diiodopyridine-based compounds. Recent efforts have focused on improving the synthetic routes to enhance yield and purity while reducing environmental impact. For instance, a 2023 study in Green Chemistry reported a solvent-free, catalytic method for the iodination of pyridine derivatives, including 3-Amino-2,4-diiodopyridine, using sustainable reagents. This advancement aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion, 3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its unique structural features and diverse applications—from kinase inhibitors to antimicrobial agents and chemical probes—highlight its potential to address unmet medical needs. Ongoing research aims to further explore its therapeutic potential and optimize its properties for clinical translation. As the field advances, this compound is likely to play an increasingly important role in drug discovery and development.
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